molecular formula C7H13NO2S2 B14711433 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid CAS No. 20622-37-1

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid

Katalognummer: B14711433
CAS-Nummer: 20622-37-1
Molekulargewicht: 207.3 g/mol
InChI-Schlüssel: CFSDZVVRUHVZMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is a unique organic compound characterized by the presence of an amino group and a dithiolan ring attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-bromobutanoic acid with 1,3-dithiolane in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid involves its interaction with specific molecular targets. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Eigenschaften

CAS-Nummer

20622-37-1

Molekularformel

C7H13NO2S2

Molekulargewicht

207.3 g/mol

IUPAC-Name

2-amino-4-(1,3-dithiolan-2-yl)butanoic acid

InChI

InChI=1S/C7H13NO2S2/c8-5(7(9)10)1-2-6-11-3-4-12-6/h5-6H,1-4,8H2,(H,9,10)

InChI-Schlüssel

CFSDZVVRUHVZMH-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(S1)CCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.